molecular formula C7H4N2O2 B14858528 4-Formyl-6-hydroxypyridine-2-carbonitrile

4-Formyl-6-hydroxypyridine-2-carbonitrile

Cat. No.: B14858528
M. Wt: 148.12 g/mol
InChI Key: HSBBDVREPIDIKO-UHFFFAOYSA-N
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Description

4-Formyl-6-hydroxypyridine-2-carbonitrile is a heterocyclic organic compound with the molecular formula C7H4N2O2 and a molecular weight of 148.12 g/mol . This compound is characterized by the presence of a formyl group, a hydroxyl group, and a nitrile group attached to a pyridine ring. It is a valuable intermediate in organic synthesis and has various applications in scientific research and industry.

Preparation Methods

The synthesis of 4-Formyl-6-hydroxypyridine-2-carbonitrile can be achieved through several synthetic routes. One common method involves the reaction of 2,6-dihydroxypyridine with formamide and cyanogen bromide under controlled conditions . The reaction typically requires a solvent such as dimethylformamide (DMF) and a catalyst like triethylamine. The reaction mixture is heated to a specific temperature, usually around 80-100°C, and stirred for several hours to yield the desired product.

Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. These methods often include additional purification steps such as recrystallization or chromatography to ensure high purity and yield of the final product.

Chemical Reactions Analysis

4-Formyl-6-hydroxypyridine-2-carbonitrile undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Some common reactions include:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The nitrile group can be reduced to an amine using reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst.

    Substitution: The formyl group can undergo nucleophilic substitution reactions with reagents such as Grignard reagents or organolithium compounds to form various substituted derivatives.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group may yield 4-formyl-6-oxopyridine-2-carbonitrile, while reduction of the nitrile group may produce 4-formyl-6-hydroxypyridine-2-amine.

Scientific Research Applications

4-Formyl-6-hydroxypyridine-2-carbonitrile has a wide range of applications in scientific research, including:

    Chemistry: It is used as an intermediate in the synthesis of various heterocyclic compounds and pharmaceuticals. Its unique functional groups make it a versatile building block for complex organic molecules.

    Biology: The compound is used in the study of enzyme mechanisms and as a probe for investigating biological pathways involving pyridine derivatives.

    Industry: The compound is used in the production of specialty chemicals and as a precursor for the synthesis of advanced materials.

Mechanism of Action

The mechanism of action of 4-Formyl-6-hydroxypyridine-2-carbonitrile depends on its specific application. In biological systems, it may interact with enzymes or receptors through its functional groups, leading to inhibition or activation of specific pathways. The formyl group can form covalent bonds with nucleophilic residues in enzymes, while the hydroxyl and nitrile groups can participate in hydrogen bonding and other non-covalent interactions.

Comparison with Similar Compounds

4-Formyl-6-hydroxypyridine-2-carbonitrile can be compared with other similar compounds such as 2-hydroxy-4,6-dimethylpyridine-3-carbonitrile and 4,6-dihydroxypyridine-2-carbonitrile . These compounds share similar structural features but differ in the position and type of functional groups attached to the pyridine ring. The unique combination of formyl, hydroxyl, and nitrile groups in this compound makes it distinct and valuable for specific applications in organic synthesis and scientific research.

Properties

Molecular Formula

C7H4N2O2

Molecular Weight

148.12 g/mol

IUPAC Name

4-formyl-6-oxo-1H-pyridine-2-carbonitrile

InChI

InChI=1S/C7H4N2O2/c8-3-6-1-5(4-10)2-7(11)9-6/h1-2,4H,(H,9,11)

InChI Key

HSBBDVREPIDIKO-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(NC1=O)C#N)C=O

Origin of Product

United States

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